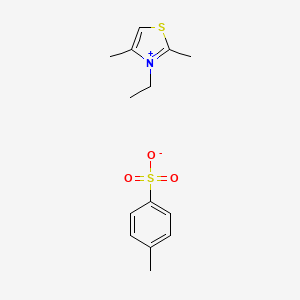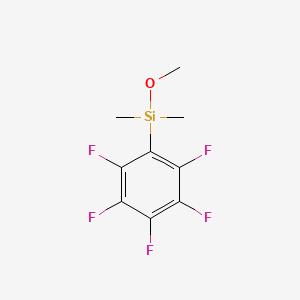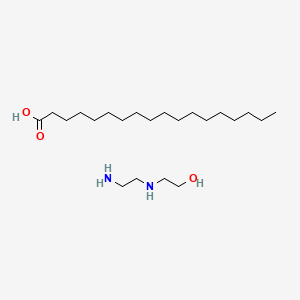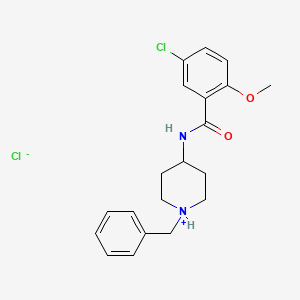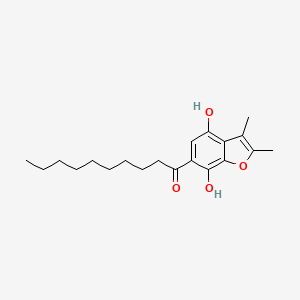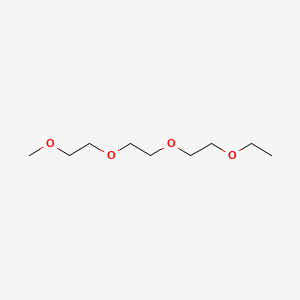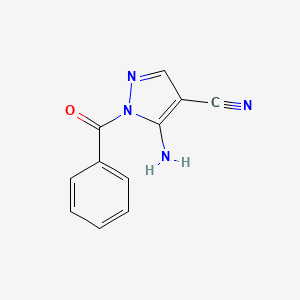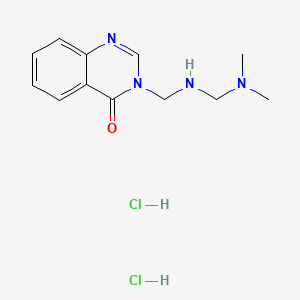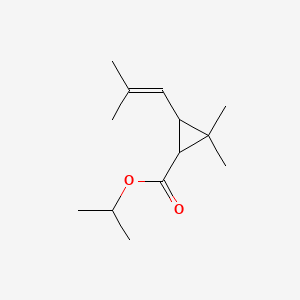
Chrysanthemic acid, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysanthemic acid, isopropyl ester is an organic compound that belongs to the class of pyrethroids, which are synthetic analogs of natural pyrethrins. These compounds are widely used as insecticides due to their high potency and low toxicity to mammals. This compound is derived from chrysanthemic acid, which is found in the seed cases of Chrysanthemum cinerariaefolium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chrysanthemic acid, isopropyl ester typically involves the esterification of chrysanthemic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves a cyclopropanation reaction of a diene, followed by hydrolysis of the ester. This process yields a mixture of cis- and trans-isomers, which can be separated and purified . The re-esterification of chrysanthemic acid ethyl ester is another common industrial method .
Analyse Chemischer Reaktionen
Types of Reactions: Chrysanthemic acid, isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chrysanthemic acid, isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other pyrethroid compounds.
Biology: It is studied for its insecticidal properties and its effects on non-target organisms.
Medicine: Research is ongoing into its potential use in developing new insecticides with lower toxicity to humans.
Industry: It is used in the formulation of insecticides for agricultural and domestic use
Wirkmechanismus
The mechanism of action of chrysanthemic acid, isopropyl ester involves its interaction with the nervous system of insects. It targets sodium channels in nerve cells, causing prolonged depolarization and paralysis of the insect. This leads to the insect’s death due to the inability to perform vital functions . The compound’s selectivity for insect sodium channels over mammalian ones accounts for its low toxicity to mammals .
Vergleich Mit ähnlichen Verbindungen
Pyrethrin I and II: Natural insecticides derived from chrysanthemum flowers.
Allethrins: Synthetic pyrethroids with similar structures and insecticidal properties.
Permethrin: A widely used synthetic pyrethroid with a similar mechanism of action
Uniqueness: Chrysanthemic acid, isopropyl ester is unique due to its specific ester group, which can influence its physical properties and biological activity. Compared to other pyrethroids, it may offer different levels of stability, potency, and environmental impact .
Eigenschaften
CAS-Nummer |
5458-64-0 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3 |
InChI-Schlüssel |
KTDHAAMLKPAGNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1C(C1(C)C)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



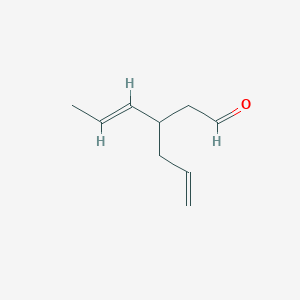

![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)
